molecular formula C17H15Br2NO4 B3012372 3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid CAS No. 1990118-33-6

3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid

Cat. No.: B3012372
CAS No.: 1990118-33-6
M. Wt: 457.118
InChI Key: GHLXSODWKHEOCC-UHFFFAOYSA-N
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Description

3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid is a complex organic compound that features a brominated benzoic acid core with additional brominated and dimethylated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid typically involves multiple steps, including bromination, amination, and esterification reactions. The process begins with the bromination of benzoic acid derivatives, followed by the introduction of the dimethylphenyl group through a coupling reaction. The final step involves the formation of the oxoethoxy linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale bromination and coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The brominated and dimethylated phenyl groups can enhance binding affinity and specificity, while the oxoethoxy linkage may facilitate the compound’s stability and solubility. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid is unique due to its specific combination of brominated and dimethylated phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-bromo-4-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Br2NO4/c1-9-5-12(18)14(6-10(9)2)20-16(21)8-24-15-4-3-11(17(22)23)7-13(15)19/h3-7H,8H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLXSODWKHEOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=C(C=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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